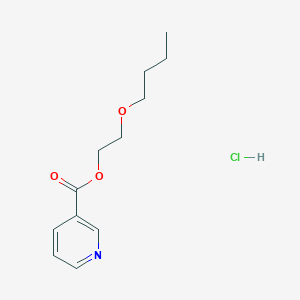

2-Butoxyethyl pyridine-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butoxyethyl pyridine-3-carboxylate is a medicine used to treat diabetes mellitus . It is an oxygenated derivative of nicotinic acid and has several pharmacokinetic properties, including the ability to increase insulin sensitivity . It is metabolized by hydrolysis in the liver, releasing nicotinic acid and butyric acid, which are then further metabolized by oxidation .

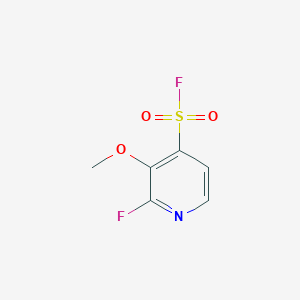

Molecular Structure Analysis

The molecular formula of 2-Butoxyethyl pyridine-3-carboxylate is C12H17NO3 . Its molecular weight is 223.27 g/mol . The structure can be represented by the SMILES notation: CCCCOCCOC(=O)C1=CN=CC=C1 .科学的研究の応用

Synthesis and Reactivity

One-Pot Synthesis Method : A one-pot synthesis technique for preparing furo[3,4-b]pyridin-5(7H)-ones has been developed. This method involves treating 2-bromopyridine-3-carboxylic acid with butyllithium to generate lithium 2-lithiopyridine-3-carboxylate. This intermediate reacts with carbonyl compounds to yield furo[3,4-b]pyridin-5(7H)-ones after treatment with hydrochloric acid (Kobayashi, Kozuki, & Konishi, 2009).

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, serving as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of organic phosphine catalysts. This process forms highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Extraction of Pyridine-2-carboxylic Acid : Studies on the reactive extraction of pyridine-2-carboxylic acid from dilute aqueous solutions like fermentation broth have been conducted. This process involves the use of non-toxic extractant-diluent systems to recover the acid efficiently (Datta & Kumar, 2014).

Catalysis and Chemical Reactivity

Oxidation of Alkenes : An in-situ prepared Mn(II)/Pyridine-2-carboxylic Acid catalyst has been used for the oxidation of alkenes with H2O2. This method showcases good yield and selectivity under ambient conditions (Dong et al., 2012).

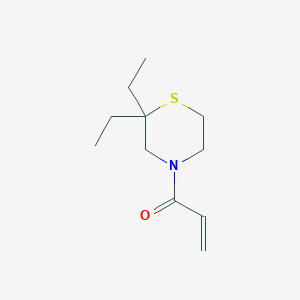

Synthesis of Piperidine Derivatives : A study demonstrates the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. The process involves intramolecular nucleophilic opening of the oxirane ring and further reactions to yield various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Chemical Structure and Synthesis

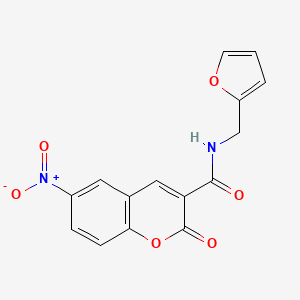

Synthesis of N-(3-Formyl Pyridine) Derivatives : Synthesis of novel pyridine derivatives such as N-(3-formyl pyridine)-proline methyl ester and its application in enhancing cigarette quality by improving flavor and reducing irritation has been researched (Ling-kai, 2013).

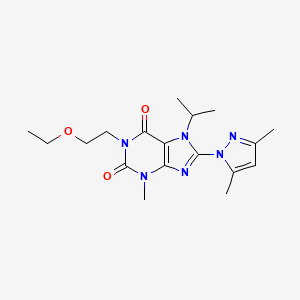

Coordination Polymers with Pyridine Carboxylic Acid : The reactivity of pyridine carboxylic acid with different metal salts has been studied to form coordination polymers with diverse applications in material science and catalysis (Das, Ghosh, Sañudo, & Bharadwaj, 2009).

作用機序

特性

IUPAC Name |

2-butoxyethyl pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11;/h4-6,10H,2-3,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWAIRAAMWBESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxyethyl pyridine-3-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)

![7-benzyl-N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581620.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)

![(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B2581639.png)